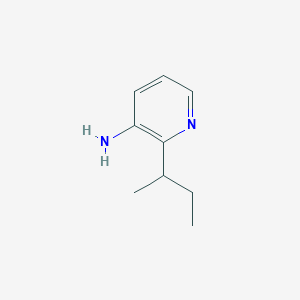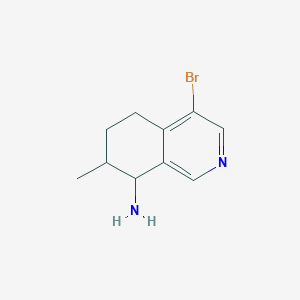
4-Bromo-5,6,7,8-tetrahydro-7-methyl-8-isoquinolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-7-methyl-5,6,7,8-tetrahydroisoquinolin-8-amine is a heterocyclic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by a bromine atom at the 4th position, a methyl group at the 7th position, and an amine group at the 8th position on the tetrahydroisoquinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-7-methyl-5,6,7,8-tetrahydroisoquinolin-8-amine typically involves multi-step organic reactions. One common method includes the bromination of 7-methyl-5,6,7,8-tetrahydroisoquinoline followed by amination. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The subsequent amination step can be carried out using ammonia or an amine source under appropriate conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-7-methyl-5,6,7,8-tetrahydroisoquinolin-8-amine undergoes various types of chemical reactions including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding quinoline derivatives or reduced to form fully saturated amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
- Substituted tetrahydroisoquinolines
- Quinoline derivatives
- Biaryl compounds
Applications De Recherche Scientifique
4-Bromo-7-methyl-5,6,7,8-tetrahydroisoquinolin-8-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic properties.
Mécanisme D'action
The mechanism of action of 4-bromo-7-methyl-5,6,7,8-tetrahydroisoquinolin-8-amine largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine and amine groups play crucial roles in binding to these targets, influencing the compound’s pharmacological effects. The exact pathways involved can vary based on the specific biological context .
Comparaison Avec Des Composés Similaires
- 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-amine
- 7-Methyl-5,6,7,8-tetrahydroisoquinolin-8-amine
- 4-Bromo-2-methyl-5,6,7,8-tetrahydroisoquinolin-1(2H)-one
Uniqueness: 4-Bromo-7-methyl-5,6,7,8-tetrahydroisoquinolin-8-amine is unique due to the specific positioning of the bromine and methyl groups, which can significantly influence its reactivity and interaction with other molecules. This makes it a valuable compound for targeted synthesis and specialized applications in various fields of research .
Propriétés
Formule moléculaire |
C10H13BrN2 |
|---|---|
Poids moléculaire |
241.13 g/mol |
Nom IUPAC |
4-bromo-7-methyl-5,6,7,8-tetrahydroisoquinolin-8-amine |
InChI |
InChI=1S/C10H13BrN2/c1-6-2-3-7-8(10(6)12)4-13-5-9(7)11/h4-6,10H,2-3,12H2,1H3 |
Clé InChI |
VQFFEEHEMLQCJT-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2=C(C=NC=C2C1N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B13904993.png)
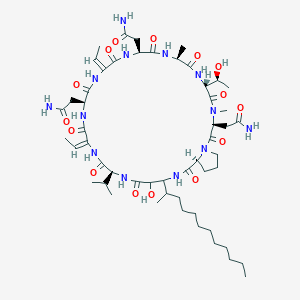
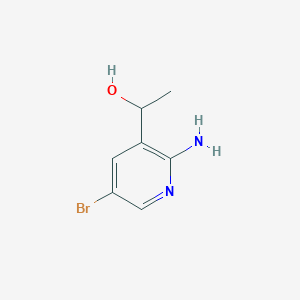
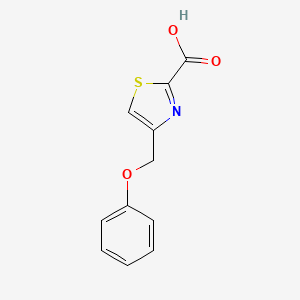

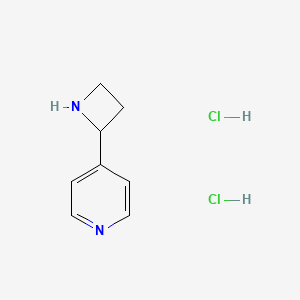
![(5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)pyrimidin-2-yl)methyl benzoate](/img/structure/B13905027.png)
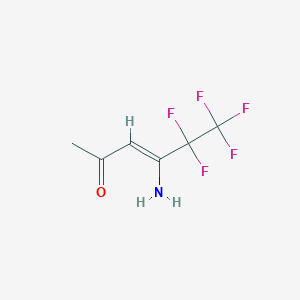
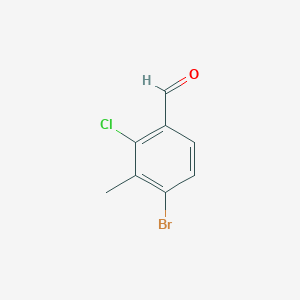

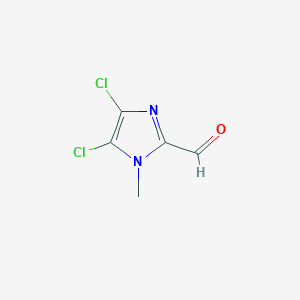

![3-Chloromethylimidazo[5,1-b]thiazole hydrochloride](/img/structure/B13905070.png)
